Jatrophane 3
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Overview
Description
Jatrophane 3 is a diterpene compound belonging to the jatrophane family, which is a group of macrocyclic diterpenes found predominantly in plants of the Euphorbiaceae family . These compounds are known for their complex structures and diverse biological activities, including anti-inflammatory, anti-HIV, and cytotoxic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of jatrophane diterpenes, including Jatrophane 3, involves several key steps. One common approach starts with the formation of a casbene precursor, followed by the opening of the cyclopropane ring and closure of a five-membered ring to form the jatrophane core . Key steps in the synthesis include Baeyer–Villiger oxidation, iodolactonization, and the addition of a lithiated vinyl bromide .
Industrial Production Methods: Most production methods are still in the research and development phase, focusing on optimizing yields and reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Jatrophane 3 undergoes various chemical reactions, including:
Oxidation: Commonly involves reagents like potassium permanganate or chromium trioxide.
Reduction: Typically uses reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Often involves halogenation or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or ketones, while reduction can yield alcohols .
Scientific Research Applications
Jatrophane 3 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Jatrophane 3 involves its interaction with various molecular targets and pathways. One of the primary targets is P-glycoprotein, a protein involved in multidrug resistance. This compound inhibits the efflux activity of P-glycoprotein, thereby increasing the intracellular concentration of chemotherapeutic agents . Additionally, it has been shown to activate autophagy and inhibit tau pathology, making it a potential therapeutic agent for neurodegenerative diseases .
Comparison with Similar Compounds
- Lathyrane
- Terracinolide
- Ingenane
- Pepluane
- Paraliane
- Segetane
Comparison: Jatrophane 3 is unique among these compounds due to its specific structural features and potent biological activities. While other diterpenes like lathyrane and ingenane also exhibit biological activities, this compound’s ability to inhibit P-glycoprotein and modulate autophagy pathways sets it apart .
Properties
Molecular Formula |
C43H53NO14 |
---|---|
Molecular Weight |
807.9 g/mol |
IUPAC Name |
[(1R,2R,3aR,4S,5S,6E,9S,10S,11S,13R,13aS)-2,4,13-triacetyloxy-1-benzoyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-11-(2-methylpropanoyloxy)-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate |
InChI |
InChI=1S/C43H53NO14/c1-23(2)38(49)55-34-25(4)33(53-26(5)45)31-36(56-39(50)29-15-12-11-13-16-29)42(10,58-28(7)47)22-43(31,52)35(54-27(6)46)24(3)18-19-41(8,9)37(32(34)48)57-40(51)30-17-14-20-44-21-30/h11-21,23-24,31-37,48,52H,4,22H2,1-3,5-10H3/b19-18+/t24-,31-,32+,33-,34-,35-,36+,37+,42+,43+/m0/s1 |
InChI Key |
HCOFSOQJSKXVMH-SDPQPQNCSA-N |
Isomeric SMILES |
C[C@H]1/C=C/C([C@@H]([C@@H]([C@H](C(=C)[C@@H]([C@H]2[C@H]([C@](C[C@@]2([C@H]1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C(C)C)O)OC(=O)C4=CN=CC=C4)(C)C |
Canonical SMILES |
CC1C=CC(C(C(C(C(=C)C(C2C(C(CC2(C1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C(C)C)O)OC(=O)C4=CN=CC=C4)(C)C |
Origin of Product |
United States |
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